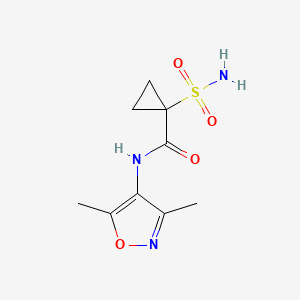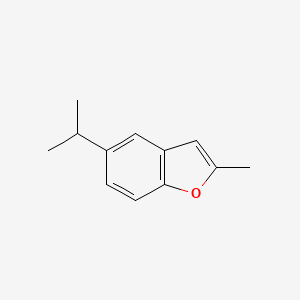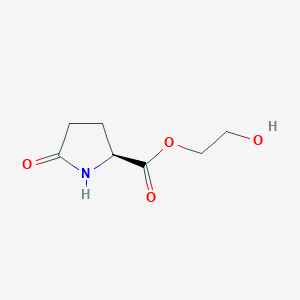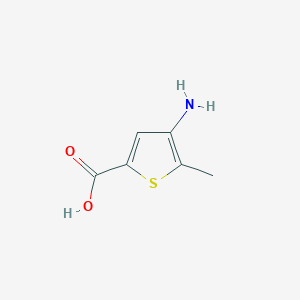
N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorophenyl group and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,6-dichloroaniline with pyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the carboxamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring is coupled with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced carboxamide derivatives.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxamide
- N-(2,6-Dichlorophenyl)-2-indolinone
- N-(2,6-Dichlorophenyl)-N-mesityl formamidine dithiocarbamate
Uniqueness
N-(2,6-Dichlorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H7Cl2N3O |
|---|---|
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-2-1-3-7(12)9(6)14-10(16)8-4-5-13-15-8/h1-5H,(H,13,15)(H,14,16) |
InChI-Schlüssel |
HMVPEWIVKZOBTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=NN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


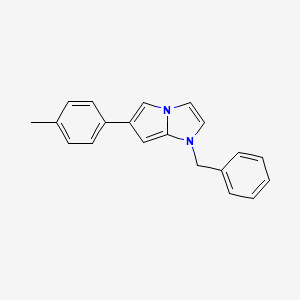
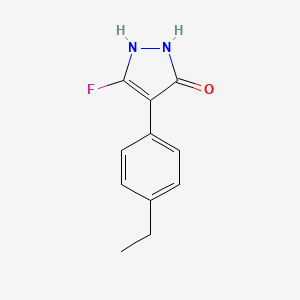

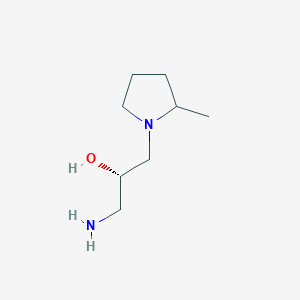

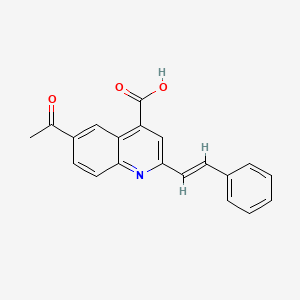
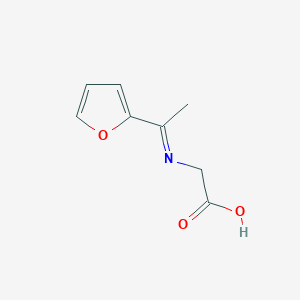
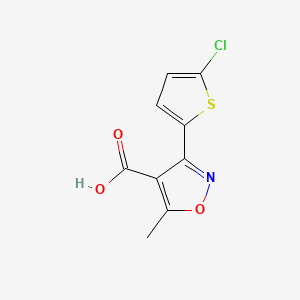
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
